1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Description
1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33. The purity is usually 95%.
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Biological Activity
The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a heterocyclic organic compound that combines the structural features of oxazole and thiadiazole. This combination is significant due to the pharmacological potential attributed to these heterocycles. Research indicates that derivatives of these structures exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 286.33 g/mol
Biological Activity Overview
The biological activities of this compound are primarily derived from its constituent moieties:
- Oxazole Ring : Known for its antimicrobial and anticancer properties.
- Thiadiazole Ring : Exhibits antiviral and anti-inflammatory activities.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and oxazole rings demonstrate significant antimicrobial properties. For example, derivatives of thiadiazole have been reported to inhibit various strains of bacteria and fungi effectively. One study highlighted that certain thiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The antiviral potential of this compound has been investigated with promising results. Thiadiazole derivatives have been noted for their activity against viruses such as the influenza virus and hepatitis C virus (HCV). In vitro studies indicated that certain derivatives could inhibit viral replication with IC50 values in the low micromolar range .
Anticancer Activity
The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, one derivative exhibited an IC50 value of 20 µM against breast cancer cell lines .
The mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also interact with receptors on cell surfaces, influencing signaling cascades related to inflammation and immune response.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-6-10(15-19-8)11(17)16-4-2-9(3-5-16)18-12-14-13-7-20-12/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOFYAHVCUKCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.